
tert-Butyl 6-nitro-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 6-nitro-1H-indole-1-carboxylate is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate typically involves the nitration of tert-butyl indole-1-carboxylate. The reaction conditions for this synthesis include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
tert-Butyl 6-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 6-nitro-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
tert-Butyl 6-nitro-1H-indole-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
- 1-Methyl-6-nitro-1H-indole
- 1-Benzyl-6-nitro-1H-indole
These compounds share structural similarities with this compound but differ in their substituents and functional groups. The unique combination of the tert-butyl group and the nitro group at the 6-position of the indole ring gives this compound its distinct chemical and biological properties .
Biological Activity
tert-Butyl 6-nitro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.26 g/mol
- Functional Groups : Contains a tert-butyl group, a nitro group at the 6-position of the indole ring, and a carboxylate functional group.
The presence of the nitro group enhances the compound's reactivity, facilitating interactions with various biological targets. The compound's structure allows it to participate in nucleophilic and electrophilic substitutions, contributing to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis in cancer cells, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that indole derivatives can inhibit GSK-3β, an enzyme implicated in numerous cellular processes including cancer progression .
Table 1: Summary of Anticancer Activity
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HeLa | 15 | Induction of apoptosis via GSK-3β inhibition | |
MCF-7 | 12 | Modulation of cell cycle regulatory proteins |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents. The nitro group is believed to play a crucial role in enhancing this activity through redox reactions within microbial cells.
Table 2: Antimicrobial Activity Overview
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound can bind to specific enzymes, altering their conformation and inhibiting their activity. For example, it has been shown to inhibit GSK-3β, impacting pathways related to cancer cell survival .
- Cell Signaling Modulation : It influences various cell signaling pathways, including those involved in inflammation and immune responses. This modulation can lead to reduced tumor growth and enhanced apoptosis in cancerous tissues .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- In Vivo Studies : In animal models of cancer, treatment with the compound resulted in significant tumor reduction compared to control groups. These studies provide preliminary evidence for its efficacy as a chemotherapeutic agent .
- Combination Therapies : Research indicates that combining this compound with existing anticancer drugs may enhance overall therapeutic outcomes. Synergistic effects have been observed when used alongside standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 6-nitro-1H-indole-1-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via a Boc (tert-butoxycarbonyl) protection strategy. A common method involves reacting 6-nitro-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine in anhydrous THF or DCM. Optimization includes controlling reaction temperature (0–25°C), stoichiometry (1.1–1.5 equivalents of Boc₂O), and monitoring by TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselective Boc protection and nitro group placement.
- IR spectroscopy to identify carbonyl (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks.
- X-ray crystallography (using SHELXL for refinement) to resolve crystal packing and confirm stereoelectronic effects of the tert-butyl group .
Q. What safety protocols are essential when handling this compound?
While specific toxicity data may be limited, general precautions include:
- Using PPE (gloves, goggles, lab coats) and working in a fume hood.
- Avoiding ignition sources due to potential nitro group instability.
- Storing in airtight containers at –20°C to prevent decomposition.
- Referencing SDS guidelines for spill management (e.g., neutralization with inert adsorbents) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
High-resolution X-ray diffraction combined with SHELXL refinement can address challenges like:
- Disorder in the tert-butyl group : Apply "ISOR" or "DELU" restraints to model thermal motion.
- Nitro group orientation : Use Fourier difference maps to validate planar geometry.
- Hydrogen bonding : Apply graph set analysis (e.g., Etter’s rules) to classify interactions (e.g., R₂²(8) motifs) influencing crystal packing .
Q. What methodologies are used to study the stability of the tert-butyl group under varying conditions?
Advanced approaches include:
- Variable-temperature (VT) NMR : Monitor conformational changes (e.g., axial ↔ equatorial tert-butyl shifts) in solution.
- DSC/TGA : Assess thermal stability and decomposition thresholds.
- DFT calculations : Model solvent effects on tert-butyl conformation using explicit solvent molecules (e.g., chloroform or DMSO) .
Q. How can kinetic and mechanistic studies elucidate the reactivity of the nitro group in this compound?
Strategies involve:
- Competition experiments : Compare nitro group reduction rates (e.g., H₂/Pd-C vs. Zn/HCl) to infer electronic effects.
- Isotopic labeling : Track ¹⁵N/¹⁸O isotopes during nitration to map reaction pathways.
- Computational modeling : Use Gaussian or ORCA to calculate transition states for nitro group transformations .
Q. What strategies address contradictions in synthetic yields reported across studies?
Systematic troubleshooting includes:
Properties
IUPAC Name |
tert-butyl 6-nitroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWVUYQAKQBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623734 | |
Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219552-64-4 | |
Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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